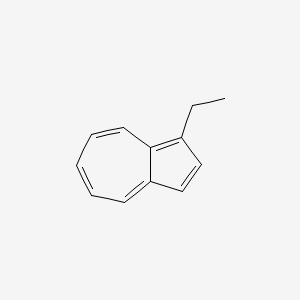

Azulene, 1-ethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Azulene, 1-ethyl- is an aromatic hydrocarbon known for its distinctive blue color. It is an isomer of naphthalene, which is colorless. Azulene’s structure consists of a seven-membered cycloheptatriene ring fused with a five-membered cyclopentadiene ring . This compound is found in various natural sources, including essential oils of plants like Matricaria chamomilla and Achillea millefolium .

Méthodes De Préparation

The synthesis of azulene derivatives, including 1-ethyl-azulene, involves several methods. One common approach is the Ziegler-Hafner method, which involves the condensation of Zincke salts derived from pyridinium or pyrillium salts with cyclopentadienide ions . Another method involves the reaction of 2H-cyclohepta[b]furan-2-ones with olefins, active methylenes, enamines, and silyl enol ethers . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Analyse Des Réactions Chimiques

Azulene, 1-ethyl- undergoes various chemical reactions, including electrophilic substitution at the 1- and 3-positions and nucleophilic addition at the 2-, 4-, 6-, and 8-positions . Common reagents used in these reactions include Grignard reagents, which can lead to the formation of substituted addition-oxidation products .

Applications De Recherche Scientifique

Azulene, 1-ethyl- and its derivatives have numerous scientific research applications. In chemistry, they are used as molecular switches and sensors due to their unique physicochemical properties . In biology and medicine, azulene derivatives exhibit anti-inflammatory, antibacterial, and anticancer properties . They are used in the treatment of peptic ulcers, leukemia, and HIV-1 . Additionally, azulene derivatives are explored for their potential in optoelectronic devices and solar cells .

Mécanisme D'action

The mechanism of action of azulene, 1-ethyl- involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is crucial in the biosynthesis of prostaglandins, key mediators of inflammatory processes . Azulene also regulates the secretion of cytokines, proteins that play significant roles in transmitting immunological signals . These actions contribute to its anti-inflammatory and anticancer effects.

Comparaison Avec Des Composés Similaires

Azulene, 1-ethyl- is unique compared to other similar compounds like guaiazulene and chamazulene, which are also azulene derivatives found in natural sources . While all these compounds share the azulene skeleton, their specific substituents and functional groups confer different properties and applications. For instance, guaiazulene is known for its use in cosmetics and pharmaceuticals due to its anti-inflammatory properties . Chamazulene, on the other hand, is noted for its antioxidant activity .

Conclusion

Azulene, 1-ethyl- is a fascinating compound with a wide range of applications in various fields Its unique structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry

Propriétés

Numéro CAS |

63964-75-0 |

|---|---|

Formule moléculaire |

C12H12 |

Poids moléculaire |

156.22 g/mol |

Nom IUPAC |

1-ethylazulene |

InChI |

InChI=1S/C12H12/c1-2-10-8-9-11-6-4-3-5-7-12(10)11/h3-9H,2H2,1H3 |

Clé InChI |

JJIWDEGOZQOSJU-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C2C=CC=CC=C2C=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)

![2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14495752.png)